

The Genesis and Advancement of Neopentyl-Based Brominated Flame Retardants: A Technical Guide

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Compound of Interest

Compound Name: *Tris(tribromoneopentyl)phosphate*

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This technical guide provides an in-depth exploration of the history, development, synthesis, and evaluation of neopentyl-based brominated flame retardants (BFRs). Tailored for researchers, scientists, and professionals in drug development and material science, this document offers a comprehensive overview of key compounds, detailed experimental protocols, and the underlying mechanisms of flame retardancy.

Introduction

Neopentyl-based brominated flame retardants are a specialized class of organobromine compounds utilized to enhance the fire safety of polymeric materials. Their unique neopentyl structure, a quaternary carbon center, imparts notable thermal stability. This guide focuses on two prominent examples: Dibromoneopentyl Glycol (DBNPG) and Tribromoneopentyl Alcohol (TBNPA). These compounds, which can be incorporated into polymer matrices either as reactive or additive flame retardants, are valued for their high bromine content and stability.^[1]^[2]^[3]^[4] This document will delve into their synthesis, mechanisms of action, and the methodologies for evaluating their performance.

History and Development

The development of brominated flame retardants began in the mid-20th century to address the increasing fire risks associated with the widespread use of flammable synthetic polymers.^[5] While the precise timeline for the initial synthesis of neopentyl-based BFRs is not extensively documented in open literature, patent filings suggest their emergence as commercially relevant flame retardants in the latter half of the century.

Pentaerythritol, the precursor to the neopentyl structure, was first synthesized in 1891.^[6] Its derivatives were later explored for various applications, including flame retardants. Patents from the late 1970s and 1980s describe the preparation and use of Dibromoneopentyl Glycol (DBNPG) in polyesters and polyurethanes, indicating its commercial use during this period.^[7] These documents highlight the drive to create effective and stable flame retardants for these widely used polymers. Tribromoneopentyl Alcohol (TBNPA) was also developed as a reactive flame retardant, particularly noted for its high bromine content and compatibility with polyurethane systems.^{[1][8]} The development of these neopentyl-based structures was likely driven by the need for flame retardants with improved thermal stability to withstand polymer processing temperatures.

Key Neopentyl-Based Brominated Flame Retardants

The two primary neopentyl-based BFRs discussed in this guide are Dibromoneopentyl Glycol (DBNPG) and Tribromoneopentyl Alcohol (TBNPA). Their properties are summarized in the tables below.

Dibromoneopentyl Glycol (DBNPG)

DBNPG is a reactive flame retardant containing approximately 60% aliphatic bromine.^{[2][9]} Its two hydroxyl groups allow it to be chemically incorporated into polymer backbones, such as polyesters and polyurethanes, providing permanent flame retardancy.^{[2][9]}

Tribromoneopentyl Alcohol (TBNPA)

TBNPA is a reactive flame retardant with a high bromine content of around 73%.^{[1][3]} It possesses a single hydroxyl group, enabling it to be reacted into polymer systems like polyurethanes, where it forms pendant urethane groups.^{[1][3]} Its high solubility makes it particularly useful in these systems.^[7]

Table 1: Physical and Chemical Properties of DBNPG and TBNPA

Property	Dibromoneopentyl Glycol (DBNPG)	Tribromoneopentyl Alcohol (TBNPA)
CAS Number	3296-90-0	36483-57-5
Molecular Formula	C ₅ H ₁₀ Br ₂ O ₂	C ₅ H ₉ Br ₃ O
Molecular Weight	~261.9 g/mol	~324.9 g/mol
Appearance	White crystalline powder	White to off-white powder/flakes
Bromine Content	~60-61%	~73%
Melting Point	109-114 °C	≥64 °C
Hydroxyl Groups	2	1
Primary Function	Reactive Flame Retardant	Reactive Flame Retardant

Data compiled from technical datasheets.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Synthesis Protocols

The synthesis of neopentyl-based BFRs typically starts from pentaerythritol. Detailed experimental protocols for the synthesis of Tribromoneopentyl Alcohol (TBNPA) are provided below, based on methods described in the patent literature.

Synthesis of Tribromoneopentyl Alcohol (TBNPA) via Bromine and Sulfur

This method utilizes the in-situ generation of hydrogen bromide from the reaction of bromine and sulfur.

Materials:

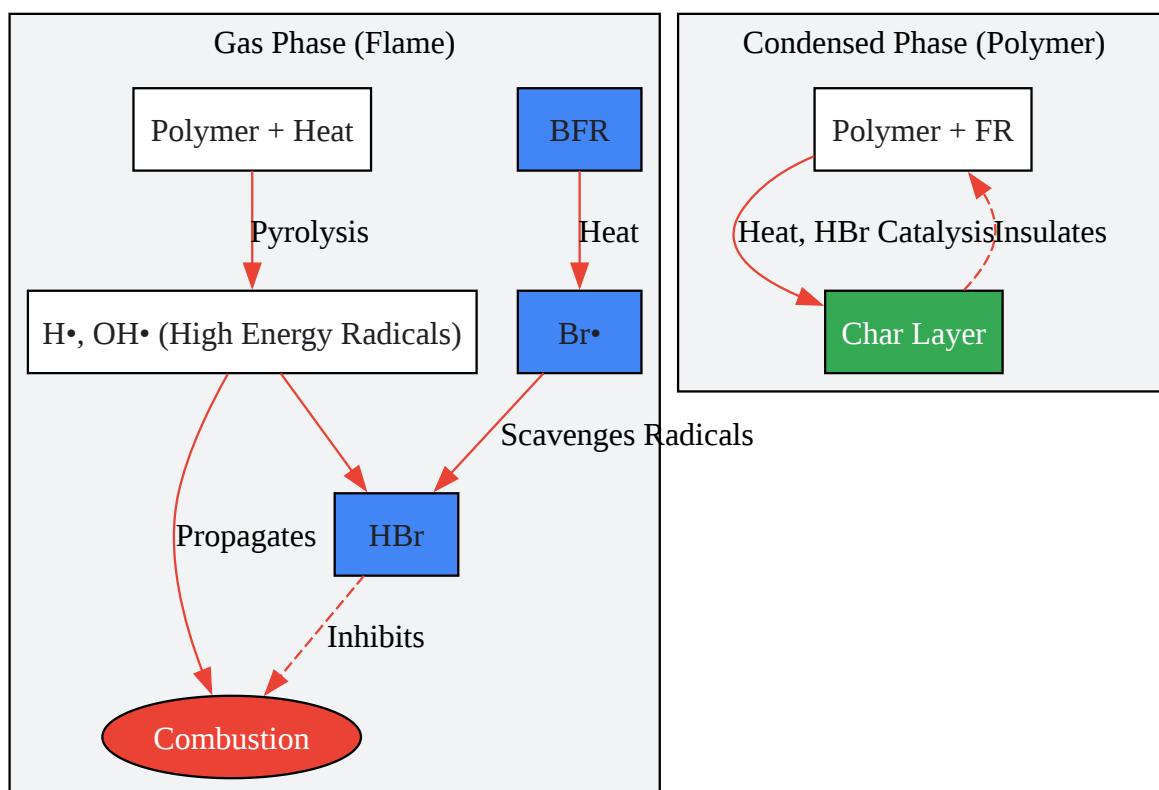
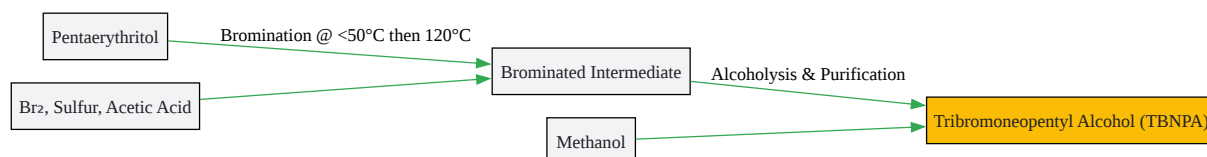
- Pentaerythritol (2.0 mol, 272.3 g)
- Sulfur powder (1.2 mol, 37.4 g)

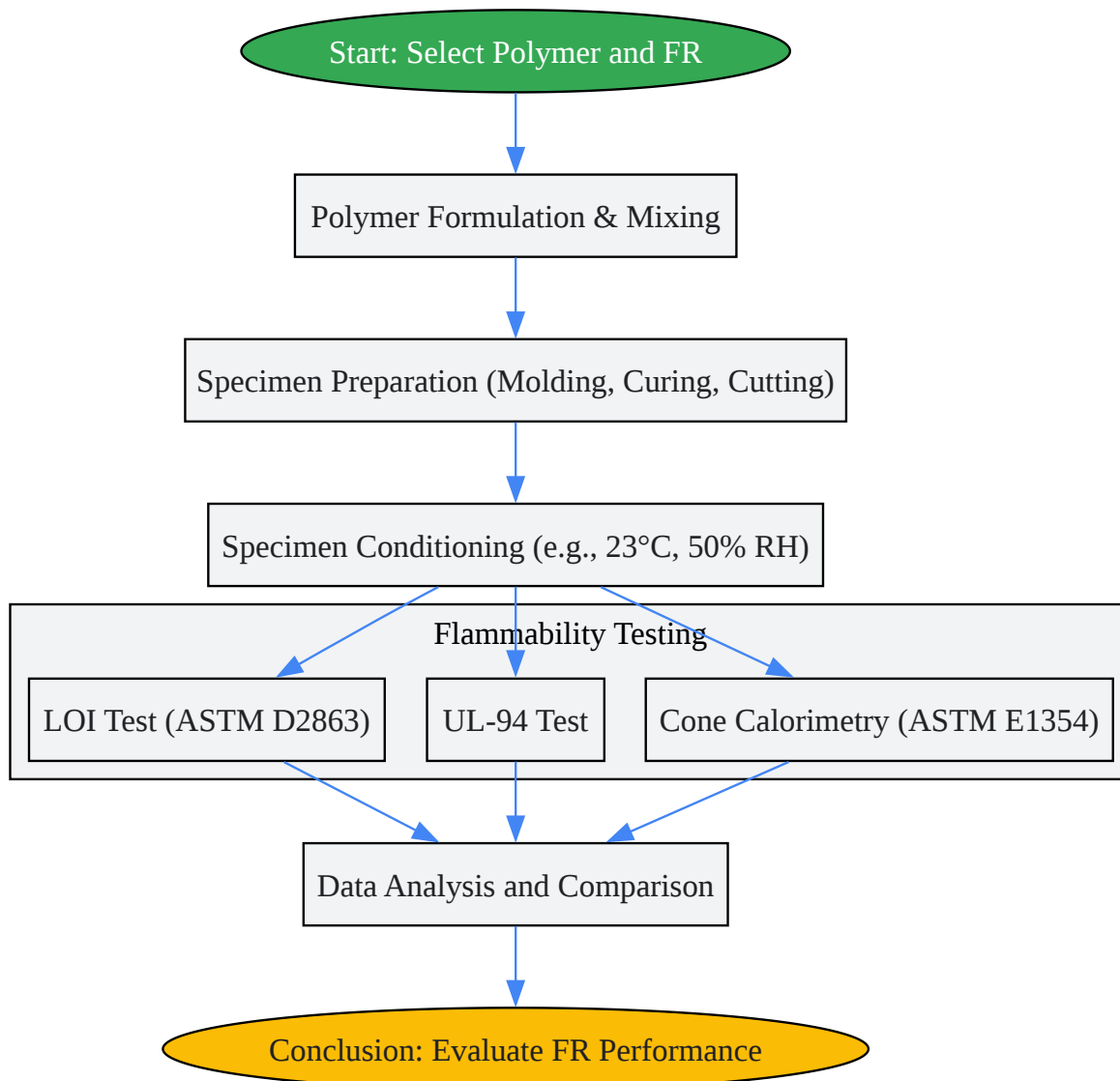
- Acetic acid (13.6 mol, 816.9 g)
- Liquid bromine (3.6 mol, 575.3 g)
- Methanol
- 10% Sodium carbonate aqueous solution
- n-Pentane

Procedure:

- To a 3L four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add pentaerythritol, sulfur powder, and acetic acid.
- With stirring, add liquid bromine dropwise, maintaining the internal temperature below 50°C.
- After the addition is complete, slowly raise the temperature to 120°C and continue stirring for 6 hours.
- Reduce the temperature to 80°C and recover acetic acid and hydrobromic acid by distillation under reduced pressure (-0.09 MPa).
- To the residue, add 975 mL of methanol and heat at 80°C for 2 hours for alcoholysis.
- Recover methanol and methyl acetate by distillation under reduced pressure.
- Cool the residue to 50°C and add 1000 mL of water.
- Adjust the pH of the system to 7.0-8.0 with a 10% sodium carbonate aqueous solution and stir at 50°C for 30 minutes.
- Cool to 50°C and add 585 mL of n-pentane. Stir for 30 minutes and then separate the phases.
- Cool the organic phase to 0°C to precipitate white crystals of TBNPA.
- Collect the crystals by suction filtration and dry at 50°C for 6 hours.

This protocol is adapted from patent literature and should be performed with appropriate safety precautions.^[10]





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